4-Methylpregabalin
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Overview
Description
4-Methylpregabalin is a chemical compound developed by Pfizer. It is structurally related to pregabalin and acts as an analgesic, particularly effective against neuropathic pain and other difficult-to-treat pain syndromes . The compound is known for its higher potency compared to pregabalin, making it a promising candidate for further medical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylpregabalin involves a stereoselective Michael addition of dimethyl malonate to a racemic nitroalkene. This key step operates as a kinetic resolution with a chiral squaramide catalyst . The reaction conditions are carefully controlled to achieve high enantiomeric excess, often up to 99:1 .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of stereoselective synthesis and kinetic resolution are likely employed on a larger scale, utilizing advanced catalytic systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Methylpregabalin undergoes various chemical reactions, including:
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
4-Methylpregabalin has several scientific research applications, including:
Chemistry: Used as a model compound for studying stereoselective synthesis and kinetic resolution.
Biology: Investigated for its effects on calcium channel modulation and neurotransmitter release.
Mechanism of Action
The mechanism of action of 4-Methylpregabalin involves the modulation of the α2δ subunits of voltage-dependent calcium channels . This modulation reduces the release of excitatory neurotransmitters, leading to its analgesic and anticonvulsant effects . The compound is actively transported across the blood-brain barrier by the system L neutral amino acid transporter protein .
Comparison with Similar Compounds
Similar Compounds
Pregabalin: The parent compound, used for similar medical applications but with lower potency.
Gabapentin: Another related compound with similar uses but different pharmacokinetic properties.
Phenibut: A derivative of gamma-aminobutyric acid with anxiolytic and nootropic effects.
Uniqueness of 4-Methylpregabalin
This compound is unique due to its higher binding affinity to α2δ channels and its retained affinity for the system L transporter, making it more potent than pregabalin . This combination of properties enhances its effectiveness as an analgesic and anticonvulsant .
Properties
CAS No. |
313651-25-1 |
---|---|
Molecular Formula |
C9H19NO2 |
Molecular Weight |
173.25 g/mol |
IUPAC Name |
(3R,4R)-3-(aminomethyl)-4,5-dimethylhexanoic acid |
InChI |
InChI=1S/C9H19NO2/c1-6(2)7(3)8(5-10)4-9(11)12/h6-8H,4-5,10H2,1-3H3,(H,11,12)/t7-,8+/m1/s1 |
InChI Key |
IASDTUBNBCYCJG-SFYZADRCSA-N |
Isomeric SMILES |
C[C@@H]([C@@H](CC(=O)O)CN)C(C)C |
Canonical SMILES |
CC(C)C(C)C(CC(=O)O)CN |
Origin of Product |
United States |
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